molecular formula C18H15N3O3S B11277078 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol

1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B11277078
M. Wt: 353.4 g/mol
InChI Key: WRLHQTMKUULWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Benzothiazole-Pyrazole Hybrid Scaffolds in Medicinal Chemistry

Historical Development of Heterocyclic Hybrid Molecules in Drug Discovery

The conceptualization of heterocyclic hybrids emerged in the mid-20th century, driven by the need to overcome drug resistance and improve pharmacokinetic profiles. Early milestones include the development of sulfonamide hybrids in the 1940s and β-lactamase inhibitors conjugated with cephalosporins in the 1980s. The advent of combinatorial chemistry in the 1990s accelerated hybridization strategies, enabling systematic exploration of pharmacophore combinations.

Benzothiazole derivatives gained prominence after the discovery of 2-(4-aminophenyl)benzothiazole’s antitumor properties in the late 1990s, which selectively accumulated in hormone-dependent cancers. Concurrently, pyrazole-based drugs like celecoxib validated the scaffold’s cyclooxygenase-2 (COX-2) inhibitory activity. The first benzothiazole-pyrazole hybrid, reported in 2008, demonstrated synergistic antiproliferative effects against breast cancer cell lines.

Table 1: Key Milestones in Heterocyclic Hybrid Development
Year Milestone Impact
1940 Sulfonamide-antibiotic hybrids Addressed bacterial resistance
1997 2-(4-Aminophenyl)benzothiazole synthesis Pioneered benzothiazole-based oncology
2008 First benzothiazole-pyrazole hybrid Validated synergistic pharmacophores
2023 s-Triazine-pyrazole hybrids Achieved dual PI3K/mTOR inhibition

Rationale for Benzothiazole-Pyrazole Molecular Conjugation

The conjugation rationale stems from complementary pharmacological and physicochemical properties:

  • Benzothiazole Contributions

    • Planar structure enables DNA intercalation and topoisomerase inhibition.
    • Sulfur atom enhances membrane permeability via hydrophobic interactions.
    • Substituents at C-2 position modulate kinase selectivity (e.g., PI3Kα IC~50~ = 3.41 nM in triazine hybrids).
  • Pyrazole Advantages

    • Hydrogen-bonding capacity (N1–H, C3–OH) supports enzyme active-site binding.
    • Metabolic stability due to aromaticity and reduced oxidative susceptibility.
    • 3,4-Dimethoxyphenyl substituents improve solubility and π-π stacking with tyrosine kinases.
Table 2: Biological Activities of Parent Moieties
Moietie Anticancer (IC~50~, μM) Antibacterial (MIC, μg/mL) Anti-inflammatory (% Inhibition)
Benzothiazole 0.4–12.7 8–32 58–74
Pyrazole 1.2–18.9 16–64 62–81
Hybrid Compound 0.2–5.6 4–16 79–92

Hybridization amplifies efficacy through dual-target engagement. For instance, the dimethoxyphenyl group in 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol facilitates binding to both tubulin (via methoxy oxygen) and DNA minor grooves (via benzothiazole). Molecular dynamics simulations confirm stable interactions with EGFR-TK (binding energy = −9.8 kcal/mol) and Topo IIα (ΔG = −11.2 kcal/mol).

Table 3: Research Findings on this compound
Assay Result Mechanism Implicated Citation
MTT (MCF-7 cells) IC~50~ = 2.3 ± 0.4 μM Tubulin polymerization arrest
MIC (S. aureus) 4 μg/mL D-Ala-D-Ala ligase inhibition
COX-2 inhibition 89% at 10 μM Active-site hydrogen bonding
Topo II relaxation assay 82% inhibition at 5 μM DNA cleavage complex stabilization

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H15N3O3S/c1-23-14-8-7-11(9-15(14)24-2)13-10-17(22)21(20-13)18-19-12-5-3-4-6-16(12)25-18/h3-10,20H,1-2H3

InChI Key

WRLHQTMKUULWID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Carboxylic Acid Derivatives

The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a carboxylic acid chloride or anhydride. For example, treatment of 2-aminothiophenol with 2-chloroacetyl chloride in dimethylformamide (DMF) at 80°C yields 2-chloromethylbenzothiazole.

Mechanistic Insight :

  • Nucleophilic attack of the thiol group on the carbonyl carbon.

  • Cyclization with elimination of HCl to form the benzothiazole ring.

Optimization Data :

CatalystSolventTemperature (°C)Yield (%)
NoneDMF8072
H2SO4Toluene11068

Construction of the Pyrazole Core

Knorr Pyrazole Synthesis Using Hydrazines and β-Keto Esters

The pyrazole ring is formed via cyclocondensation of hydrazines with β-keto esters. For instance, 3,4-dimethoxyphenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to yield 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol.

Reaction Conditions :

  • Solvent : Ethanol

  • Catalyst : Nano-ZnO (20 mol%)

  • Time : 4 hours

  • Yield : 89%

Mechanism :

  • Hydrazine attacks the β-keto ester’s carbonyl group.

  • Cyclization and dehydration form the pyrazole ring.

Coupling of Benzothiazole and Pyrazole Fragments

Nucleophilic Aromatic Substitution

The chloromethylbenzothiazole intermediate undergoes substitution with the pyrazole’s hydroxyl group.

Procedure :

  • Dissolve 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol (1.0 mmol) and 2-chloromethylbenzothiazole (1.2 mmol) in dry DMF.

  • Add K2CO3 (2.0 mmol) and heat at 100°C for 8 hours.

  • Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65%

Characterization :

  • IR (KBr) : 3420 cm⁻¹ (OH), 1620 cm⁻¹ (C=N).

  • 1H NMR (400 MHz, DMSO-d6) : δ 3.85 (s, 6H, OCH3), 6.92–7.89 (m, 7H, aromatic), 10.21 (s, 1H, OH).

Alternative Route: One-Pot Tandem Synthesis

Visible Light-Promoted Cyclization

A novel approach utilizes visible light to catalyze the tandem formation of both rings:

Procedure :

  • Mix 2-aminothiophenol (1.0 mmol), ethyl acetoacetate (1.0 mmol), and 3,4-dimethoxybenzaldehyde (1.0 mmol) in ethanol.

  • Irradiate with a 40W LED lamp (λ = 450 nm) for 5 hours.

  • Filter and recrystallize from ethanol.

Advantages :

  • Reduced reaction time (5 hours vs. 12 hours conventional).

  • Higher atom economy.

Yield : 78%

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

The position of substituents on the pyrazole ring is critical. Using nano-ZnO as a catalyst ensures >90% regioselectivity for the 3,5-disubstituted product.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields high-purity product.

  • Column Chromatography : Ethyl acetate/hexane (1:3) effectively separates regioisomers.

Scalability and Industrial Relevance

Pilot-Scale Synthesis :

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Yield68%62%
Purity (HPLC)98.5%97.8%
Reaction Time8 hours10 hours

Key Considerations :

  • Cost-effective catalysts (e.g., nano-ZnO vs. Pd complexes).

  • Solvent recycling to reduce waste.

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity stems from its hydroxyl group, heterocyclic rings, and electron-donating dimethoxyphenyl substituent.

Hydroxyl Group Reactivity

  • Substitution reactions : The hydroxyl group (-OH) can undergo acetylation or alkylation with electrophiles (e.g., acetyl chloride, alkyl halides).

  • Oxidation : Conversion to a ketone using oxidizing agents like IBX .

Heterocyclic Ring Reactions

  • Nucleophilic substitution : The benzothiazole and pyrazole rings may participate in nucleophilic attacks, influenced by electron-withdrawing or donating groups.

  • Electrophilic aromatic substitution : The dimethoxyphenyl group’s electron-donating methoxy groups may direct reactivity to specific positions.

Reaction Type Reagents/Conditions Product Citations
Substitution (Hydroxyl)Electrophiles (e.g., acetyl chloride)Ester/ether derivatives
Oxidation (Hydroxyl → Ketone)IBX, DMSO, 0–20°CKetone analog
Nucleophilic SubstitutionIodine, hydrogen sulfideSubstituted heterocycles

Analytical Monitoring Techniques

  • Thin-layer chromatography (TLC) : Used to track reaction progress and purity .

  • Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy : Employed to confirm structural integrity and functional groups (e.g., hydroxyl (-OH) and carbonyl (C=O) groups).

Chemical Stability and Reactivity Patterns

  • Stability : The compound is stable under standard conditions but may degrade under extreme temperatures, moisture, or oxygen exposure due to the hydroxyl group’s susceptibility to oxidation.

  • Solubility : Soluble in organic solvents (e.g., ethanol, DMF) but poorly soluble in water, influencing reactivity in aqueous environments.

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of compounds related to 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol. For instance:

  • A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Candida albicans. Compounds exhibited significant inhibitory effects, with some showing MIC values as low as 2.50 µg/mL against certain bacterial strains .
  • The compound's efficacy was linked to its ability to disrupt microbial cell membranes and inhibit critical enzymes involved in bacterial DNA replication .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications:

  • In vivo studies indicated that derivatives of this compound exhibited analgesic and anti-inflammatory activities comparable to standard drugs like diclofenac sodium. One specific derivative demonstrated maximum anti-inflammatory effects through mechanisms involving the stabilization of red blood cell membranes .

Anticancer Activity

Research has highlighted the potential of this compound in cancer treatment:

  • A study on related compounds revealed strong cytotoxic effects against hepatoma cells, mediated by reactive oxygen species (ROS) accumulation. This suggests that the compound may induce apoptosis in cancer cells while sparing normal cells .

Case Studies

Here are two notable case studies illustrating the compound's applications:

Case StudyDescription
Study 1 In vitro testing of various benzothiazole derivatives showed significant antimicrobial activity against E. coli and Staphylococcus aureus, with some compounds achieving MIC values below 10 µg/mL. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
Study 2 A study focused on the anticancer properties of pyrazole derivatives found that one specific derivative induced apoptosis in liver cancer cells via ROS-mediated pathways. This compound was more effective against malignant cells compared to normal hepatic cells, highlighting its potential as a targeted cancer therapy .

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathways Involved: Affecting signaling pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural motifs with several pyrazole derivatives, differing primarily in substituent groups and heterocyclic systems. Key comparisons include:

Table 1: Structural Features of Comparable Pyrazole Derivatives

Compound Name Substituent at Position 1 Substituent at Position 3 Core Functional Group Reference
Target Compound 1,3-Benzothiazol-2-yl 3,4-Dimethoxyphenyl Pyrazol-5-ol -
Compound 17 () Pyridin-2-yl 3,4-Dimethoxyphenyl Pyrazol-5-ol
Compound in 1-Propynyl 4-(1,3-Benzothiazol-2-yl) Pyrazol-3(2H)-one
5-(Benzo[d][1,3]dioxol-5-yl) derivative () 3-tert-Butyl Benzo[d][1,3]dioxol-5-yl Dihydropyrazole

Key Observations:

  • Heterocyclic Influence : Replacing the pyridin-2-yl group in Compound 17 () with benzothiazol-2-yl (target compound) alters electronic properties. Benzothiazole’s sulfur atom may enhance π-π stacking or metal-binding capabilities compared to pyridine’s nitrogen .

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is a pyrazole derivative that has attracted significant attention due to its diverse biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3OSC_{16}H_{15}N_3OS with a molecular weight of approximately 299.38 g/mol. The structure features a benzothiazole moiety and a dimethoxyphenyl group, which contribute to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound. In vitro tests showed that it exhibits significant inhibitory effects against various bacterial strains:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa20

The compound was particularly effective against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent.

Anti-inflammatory Activity

Research has demonstrated that the compound possesses notable anti-inflammatory properties. A study evaluated its effect on tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels:

Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%) Reference
106176
208593

These results suggest that the compound could be a promising candidate for treating inflammatory conditions.

Analgesic Activity

The analgesic effect of the compound was assessed in animal models. The findings indicated significant pain relief comparable to standard analgesics:

Dosage (mg/kg) Pain Relief (%) Reference
5055
10075

This analgesic activity further supports the therapeutic potential of this pyrazole derivative.

Case Studies

  • Study on Anti-inflammatory Effects : A comprehensive study focused on the anti-inflammatory effects of various pyrazole derivatives, including our compound, showed promising results in reducing inflammation markers in animal models. The compound exhibited a dose-dependent response in inhibiting inflammatory cytokines .
  • Antimicrobial Efficacy Against Resistant Strains : Another study highlighted the effectiveness of this compound against antibiotic-resistant strains of bacteria, showcasing its potential as a lead compound for developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with substituted β-diketones or via Suzuki-Miyaura coupling for aryl group introduction. Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) at 80–120°C for 6–24 hours. Yields (~70–85%) depend on stoichiometry of the benzothiazole and dimethoxyphenyl precursors and catalytic use of POCl₃ or H₂SO₄ for cyclization . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–3.9 ppm) and aromatic protons from benzothiazole (δ ~7.5–8.5 ppm). Pyrazole-OH typically appears as a broad singlet (δ ~10–12 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • FTIR : Validate O–H (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C–O (1250–1270 cm⁻¹) stretches .

Q. How can solubility and stability issues be addressed during experimental handling?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). Stability tests under varying pH (4–9) and temperatures (4–37°C) via HPLC-UV (λ = 254 nm) are recommended to identify degradation products .

Advanced Research Questions

Q. What strategies resolve conflicting crystallographic and spectroscopic data for this compound?

  • Methodological Answer : Discrepancies between X-ray diffraction (e.g., bond angles) and NMR data (e.g., proton coupling) may arise from dynamic effects (e.g., tautomerism). Use DFT calculations (B3LYP/6-311+G(d,p)) to model equilibrium structures and compare with experimental data. For example, the pyrazole-OH tautomer may dominate in solution, while X-ray structures may stabilize a keto form .

Q. How can structure-activity relationships (SAR) be explored for benzothiazole-pyrazole hybrids?

  • Methodological Answer :

  • Substitution Patterns : Synthesize analogs with varied substituents on the dimethoxyphenyl ring (e.g., -NO₂, -F) to assess electronic effects.
  • Biological Assays : Test inhibition of kinases (e.g., EGFR) or antiproliferative activity (IC₅₀ via MTT assay on cancer cell lines).
  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., PD-1/PD-L1 interface, as seen in pyrazolone-based inhibitors) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETlab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • Metabolite Identification : Use GLORYx for phase I/II metabolism predictions, focusing on demethylation of methoxy groups or hydroxylation of benzothiazole .

Critical Analysis of Contradictory Evidence

  • Spectral vs. Crystallographic Data : reports pyrazole-OH in NMR, while ’s X-ray data for a related compound shows keto-enol tautomerism. This highlights the need for multi-technique validation.
  • Catalyst Efficiency : POCl₃ ( ) yields higher purity than H₂SO₄ but requires strict anhydrous conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.